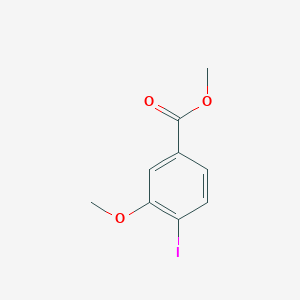

Methyl 4-iodo-3-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-iodo-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALFBPQYWHBOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459935 | |

| Record name | Methyl 4-iodo-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35387-92-9 | |

| Record name | Methyl 4-iodo-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-iodo-3-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-iodo-3-methoxybenzoate

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 4-iodo-3-methoxybenzoate, registered under CAS Number 35387-92-9 , is a substituted aromatic ester that has garnered significant interest within the scientific community.[1] Its unique trifunctional structure—comprising an ester, a methoxy ether, and a strategically placed iodine atom—makes it an exceptionally valuable intermediate in organic synthesis. The iodine atom, in particular, serves as a reactive handle for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, tailored for professionals in chemical research and drug development.

Compound Profile and Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in experimental design. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 35387-92-9 | [1][2] |

| Molecular Formula | C₉H₉IO₃ | [1] |

| Molecular Weight | 292.07 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid or powder | [3] |

| Melting Point | 92-95 °C | [5][6] |

| Purity | Typically ≥97% | [1] |

| Storage | Store in a cool, dark, dry place (4-8°C recommended) | [1][3] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is typically achieved through a Williamson ether synthesis-like pathway, starting from its phenolic precursor. The following protocol is based on established methodologies for analogous compounds, providing a reliable and scalable route.[7]

Experimental Protocol: Methylation of Methyl 4-hydroxy-3-methoxybenzoate

-

Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, Methyl 4-hydroxy-3-iodobenzoate (1 equivalent), in a suitable polar aprotic solvent such as Dimethylformamide (DMF).

-

Base Addition : Add anhydrous potassium carbonate (K₂CO₃, ~1.3 equivalents) to the solution. The causality here is critical: the carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This step is essential for the subsequent nucleophilic attack.

-

Methylation : Introduce the methylating agent, methyl iodide (CH₃I, ~1.5 equivalents), to the reaction mixture.[7] The highly nucleophilic phenoxide attacks the electrophilic methyl group of the methyl iodide in an Sₙ2 reaction, displacing the iodide leaving group and forming the desired methoxy ether.

-

Reaction Monitoring : Heat the mixture (e.g., to 60 °C) and stir for several hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation : Upon completion, cool the mixture to room temperature and quench with water. This step dissolves the inorganic salts. Extract the product into an organic solvent like ethyl acetate.

-

Purification : Wash the combined organic layers with water and brine to remove residual DMF and salts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield pure this compound.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate.[3] The aryl iodide moiety is a premier functional group for transition-metal-catalyzed cross-coupling reactions, which are foundational to modern pharmaceutical and materials science.

Key Application Areas:

-

Pharmaceutical Synthesis : This compound is a crucial reactant in the preparation of complex heterocyclic systems. Notably, it is used to prepare isoquinolinediones, which have been investigated as inhibitors of cyclin-dependent kinase 4 (CDK4), a key target in cancer therapy.[2] Its role as an intermediate extends to the development of various anti-inflammatory and anti-cancer agents.[3][8]

-

Organic Synthesis : Beyond specific drug targets, it serves as a generic building block. The iodide allows for facile introduction of new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Heck, and Sonogashira couplings.[8][9] This allows chemists to elaborate the core structure into a diverse array of more complex molecules.[3]

-

Materials Science : In material science, intermediates like this are employed to modify polymer properties, potentially enhancing thermal stability and mechanical strength.[3][8]

Role as a Versatile Synthetic Intermediate

Caption: The central role of the aryl iodide in synthetic diversification.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified with the following GHS hazard statements:

-

H315 : Causes skin irritation.[1]

-

H319 : Causes serious eye irritation.[1]

-

H335 : May cause respiratory irritation.[1]

The signal word is "Warning".[1]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Ventilation : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Exposure Response :

-

Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place, protected from light.[12][13]

Conclusion

This compound is more than just a chemical on a shelf; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity, particularly at the aryl iodide position, provides a reliable and versatile platform for the synthesis of high-value compounds, from life-saving pharmaceuticals to next-generation materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for harnessing its full synthetic potential.

References

-

Methyl-4-iodo-3-methoxy benzoate. AOBChem. [Link]

-

Methyl 3-iodo-4-methoxybenzoate | 35387-93-0. J&K Scientific LLC. [Link]

-

Methyl 3-iodo-4-methoxybenzoate. ChemBK. [Link]

-

Methyl 3-iodo-4-methoxybenzoate | C9H9IO3 | CID 316980. PubChem - NIH. [Link]

-

Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. Watford Chemical. [Link]

-

Material Safety Data Sheet - Methyl 4-Iodobenzoate. Cole-Parmer. [Link]

-

Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses. [Link]

-

Methyl 4-iodobenzoate. Wikipedia. [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. METHYL-4-IODO-3-METHOXY BENZOATE | 35387-92-9 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 3-iodo-4-methoxybenzoate | C9H9IO3 | CID 316980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL 3-IODO-4-METHOXYBENZOATE | 35387-93-0 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. METHYL 3-IODO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. METHYL 3-IODO-4-METHOXYBENZOATE CAS#: 35387-93-0 [amp.chemicalbook.com]

An In-Depth Technical Guide to Methyl 4-iodo-3-methoxybenzoate

Abstract

Methyl 4-iodo-3-methoxybenzoate (CAS No. 35387-92-9) is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an ester, a methoxy ether, and a strategically positioned iodine atom, renders it a versatile precursor for complex molecular architectures. The aryl iodide moiety, in particular, acts as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers and professionals in drug discovery and development.

Compound Identification and Structure

The unambiguous identification of a chemical entity is foundational to its application. This compound is defined by its specific connectivity and stereochemistry.

-

IUPAC Name: this compound

-

CAS Number: 35387-92-9[1]

-

Molecular Formula: C₉H₉IO₃[1]

-

Molecular Weight: 292.07 g/mol

-

Synonyms: 4-Iodo-3-methoxybenzoic acid methyl ester, Methyl isovanillate, 4-iodo-

The structural arrangement of the functional groups on the benzene ring dictates the compound's reactivity. The electron-donating methoxy group and the electron-withdrawing methyl ester group influence the electronic density of the ring, while the bulky iodine atom offers a prime site for substitution reactions.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is essential for its handling, characterization, and use in subsequent reactions.

Physical Properties

The macroscopic properties of this compound are summarized in the table below. These characteristics are vital for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 48-49 °C | |

| Boiling Point | 324.3 ± 32.0 °C (Predicted) | |

| Density | 1.684 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. | [2] |

| Storage | Store in a cool, dry, dark place. Keep container sealed. | [2] |

Spectroscopic Profile

While extensive experimental spectra for this specific isomer are not widely published, its spectral characteristics can be reliably predicted based on its structure. These predictions are crucial for reaction monitoring (e.g., via TLC or LC-MS) and final product confirmation.

| Spectroscopy | Predicted Peak / Shift (δ) | Assignment and Rationale |

| ¹H NMR (CDCl₃) | ~7.8 ppm (d) | H-6: Ortho to the electron-withdrawing ester, deshielded. |

| ~7.5 ppm (dd) | H-2: Ortho to the ester, meta to iodine. | |

| ~7.1 ppm (d) | H-5: Ortho to iodine, meta to the ester. | |

| ~3.9 ppm (s, 3H) | -OCH₃ (Methoxy): Standard singlet for an aryl methoxy group. | |

| ~3.9 ppm (s, 3H) | -OCH₃ (Ester): Standard singlet for a methyl ester. | |

| ¹³C NMR (CDCl₃) | ~166 ppm | C=O (Ester): Typical chemical shift for an ester carbonyl carbon. |

| ~155 ppm | C-3: Carbon bearing the methoxy group, deshielded by oxygen. | |

| ~135 ppm | C-6: Aromatic CH, influenced by adjacent ester. | |

| ~130 ppm | C-1: Aromatic carbon attached to the ester group. | |

| ~125 ppm | C-2: Aromatic CH. | |

| ~110 ppm | C-5: Aromatic CH adjacent to the carbon bearing iodine. | |

| ~95 ppm | C-4: Carbon bearing the iodine atom, significantly shielded by the heavy atom effect. | |

| ~56 ppm | -OCH₃ (Methoxy): Aliphatic carbon of the methoxy group. | |

| ~52 ppm | -OCH₃ (Ester): Aliphatic carbon of the methyl ester. | |

| Infrared (IR) | ~1720 cm⁻¹ (strong) | C=O Stretch: Characteristic of the ester functional group. |

| ~1250 cm⁻¹ (strong) | C-O Stretch: Asymmetric stretch of the ester and ether. | |

| ~1600, 1480 cm⁻¹ | C=C Stretch: Aromatic ring vibrations. |

Synthesis and Manufacturing

The preparation of this compound is efficiently achieved from commercially available precursors. A common and scalable method involves the methylation of 3-hydroxy-4-iodobenzoic acid.[3][4] This approach provides a high yield of the desired product.

Experimental Protocol: Synthesis from 3-Hydroxy-4-iodobenzoic Acid

This protocol describes a robust method for preparing the title compound. The causality behind this choice of reagents is clear: dimethyl sulfate serves as a potent and cost-effective methylating agent for both the carboxylic acid and the phenol, while potassium carbonate acts as a base to deprotonate these acidic sites, facilitating the nucleophilic attack. DMF is an ideal polar aprotic solvent for this type of Sₙ2 reaction.

-

Reagent Setup: To a solution of 3-hydroxy-4-iodobenzoic acid (1.0 eq) in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 4.5 eq).

-

Methylation: Slowly add dimethyl sulfate (2.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to approximately 50 °C and stir overnight, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a plug of celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material via recrystallization from a suitable solvent system (e.g., with MTBE) or flash column chromatography to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the reactivity of its aryl iodide bond, which is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. This functionality allows for the precise and efficient introduction of the substituted benzoyl moiety into larger, more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the aryl halides in oxidative addition to low-valent palladium centers (Pd(0)), which is the crucial first step in many cross-coupling cycles (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This high reactivity allows for milder reaction conditions compared to the corresponding aryl bromides or chlorides, often leading to higher yields and better functional group tolerance. This makes it an invaluable tool in target-oriented synthesis.

Application in Drug Discovery

This building block has been specifically utilized in the synthesis of potent and selective kinase inhibitors, a major class of therapeutic agents.

-

IRAK4 Inhibitors: It is a key intermediate in the synthesis of compounds designed to modulate the function of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which is implicated in autoimmune and inflammatory diseases.[5]

-

CDK4 Inhibitors: The compound serves as a reactant in the preparation of isoquinolinediones, which have been identified as inhibitors of cyclin-dependent kinase 4 (CDK4), a target in cancer therapy.

The ability to use this fragment in late-stage functionalization via cross-coupling makes it highly valuable for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Illustrative Reaction: Suzuki Coupling

Caption: Generalized Suzuki cross-coupling reaction using the title compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount to ensure safety. The toxicological properties have not been fully investigated, and caution is advised.[2]

-

General Hazards: The compound is classified as an irritant, potentially causing eye, skin, and respiratory system irritation.[2]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield.[2]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid breathing dust. Avoid contact with skin and eyes.

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[2]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound may be light-sensitive.[2]

Conclusion

This compound is a strategically important intermediate for advanced organic synthesis. Its well-defined structure and the predictable reactivity of the aryl-iodide bond make it a reliable building block, particularly for palladium-catalyzed cross-coupling reactions. Its demonstrated utility in the synthesis of kinase inhibitors highlights its significance in medicinal chemistry and drug discovery programs. Researchers and scientists can leverage the properties and reactivity detailed in this guide to accelerate the development of novel chemical entities with therapeutic potential.

References

- Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO₃)₃·9H₂O. The Royal Society of Chemistry.

-

Chem-Impex. (n.d.). Methyl 3-iodo-4-methoxybenzoate. Retrieved January 12, 2026, from [Link]

-

ChemBK. (2024, April 9). Methyl 3-iodo-4-methoxybenzoate. Retrieved January 12, 2026, from [Link]

-

All About Drugs. (2016, March). March 2016. Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). WO2015150995A1 - Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors.

-

New Drug Approvals. (2016, March 30). March 2016 – Page 3. Retrieved January 12, 2026, from [Link]

- Reddy, D. S., et al. (n.d.).

-

Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. (n.d.). Retrieved January 12, 2026, from [Link]

-

Amazon S3. (2025, October 26). Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved January 12, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). Retrieved January 12, 2026, from [Link]

-

AOBChem. (n.d.). Methyl-4-iodo-3-methoxy benzoate. Retrieved January 12, 2026, from [Link]

-

Googleapis.com. (n.d.). (12) United States Patent. Retrieved January 12, 2026, from [Link]

-

YouTube. (2021, January 13). Iodination of Vanillin [ORGANIC CHEMISTRY]. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2019, April). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Retrieved January 12, 2026, from [Link]

-

PubMed. (1972, November). In-situ Iodination and Purification of Steroidal Tyrosine Methyl Esters on Thin-Layer Chromatograms. Retrieved January 12, 2026, from [Link]

-

YouTube. (2016, June 19). Making Methyl Iodide. Retrieved January 12, 2026, from [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. chembk.com [chembk.com]

- 3. March 2016 – All About Drugs [allfordrugs.com]

- 4. WO2015150995A1 - Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to Methyl 4-iodo-3-methoxybenzoate: A Strategic Building Block in Modern Drug Discovery

Abstract: This guide provides a comprehensive technical overview of Methyl 4-iodo-3-methoxybenzoate, a pivotal intermediate in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, outline robust synthetic and characterization protocols, and explore its strategic application in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices and providing actionable insights for laboratory application.

Introduction: The Strategic Importance of Substituted Benzoates

In the landscape of drug discovery, the rational design of small molecule therapeutics often hinges on the availability of versatile chemical scaffolds. Substituted benzoate esters, such as this compound, represent a class of building blocks that offer a pre-functionalized aromatic core, ripe for elaboration into more complex structures. The specific arrangement of the iodo, methoxy, and methyl ester groups on this particular molecule provides a unique combination of steric and electronic properties, making it an invaluable tool for medicinal chemists. The aryl iodide moiety, in particular, serves as a highly reactive handle for carbon-carbon and carbon-heteroatom bond formation, which are the cornerstone reactions in modern pharmaceutical synthesis.[1] This guide will illuminate the structural features, synthesis, and reactivity that make this compound a strategic asset in the synthesis of bioactive compounds.

Core Molecular Profile

A thorough understanding of a reagent's fundamental properties is critical for its effective use. This compound is a solid at room temperature, with key identifiers and properties summarized below.

Chemical Structure and Identifiers

The arrangement of substituents on the benzene ring dictates the molecule's reactivity. The methoxy group at position 3 and the iodo group at position 4 create a specific electronic environment that influences subsequent chemical transformations.

Caption: Structure of this compound.

Physicochemical and Safety Data

The quantitative data for this compound are essential for experimental planning, from reaction setup to safety assessment.

| Property | Value | Source |

| CAS Number | 35387-92-9 | [2][3][4] |

| Molecular Formula | C₉H₉IO₃ | [2] |

| Molecular Weight | 292.07 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Purity | Typically >97% | [2] |

| Storage Temp. | Room Temperature, keep in dark, sealed dry place | [5] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...) | [2] |

Synthesis and Characterization

The reliable synthesis of this compound is crucial for its application. While several routes exist, a common and efficient method involves the direct iodination of a readily available precursor, methyl 3-methoxybenzoate.

Rationale for Synthetic Strategy

The choice of starting material, methyl 3-methoxybenzoate, is strategic. The methoxy group is an ortho-, para-director for electrophilic aromatic substitution. Since the para position is unsubstituted, it is the most electronically favorable and sterically accessible site for the incoming electrophilic iodine species. This regioselectivity is key to achieving a high yield of the desired product without the need for complex protecting group strategies or purification of multiple isomers. N-Iodosuccinimide (NIS) is often chosen as the iodinating agent due to its ease of handling and moderate reactivity compared to harsher reagents like iodine monochloride.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Iodination of Methyl 3-methoxybenzoate

This protocol is a representative procedure adapted from standard organic synthesis methodologies for electrophilic iodination.

-

Reaction Setup: To a solution of methyl 3-methoxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add N-Iodosuccinimide (NIS, 1.1 eq).

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA, 0.1 eq), to activate the iodinating agent. The acid protonates NIS, making it a more potent electrophile.

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by saturated sodium bicarbonate (NaHCO₃) to neutralize the acid, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Characterization

Confirming the structure and purity of the synthesized product is a non-negotiable step.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (~3.9 ppm), and the methyl ester protons (~3.8 ppm). The aromatic region will display a specific splitting pattern confirming the 1,2,4-substitution pattern.

-

¹³C NMR Spectroscopy: The carbon spectrum will show the expected number of signals for the nine unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight (292.07 g/mol ).

-

Melting Point: A sharp melting point range is indicative of high purity.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile intermediate. The aryl iodide is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing the complex carbon skeletons of modern pharmaceuticals.[6][7]

The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond is the weakest among the aryl halides, making it highly susceptible to oxidative addition to a Palladium(0) catalyst.[8] This is the crucial first step in many named reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the facile introduction of new functional groups at the 4-position.[9][10]

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Case Study: Synthesis of Kinase Inhibitors

This compound serves as a key reactant in the preparation of isoquinolinediones, a class of compounds investigated as inhibitors of cyclin-dependent kinase 4 (CDK4).[3][11] CDK4 is a crucial regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.

Workflow: Synthesis of a Bioactive Scaffold

-

Sonogashira Coupling: The aryl iodide of this compound is coupled with a terminal alkyne under Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, base) to form a substituted phenylacetylene derivative.

-

Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH).

-

Amide Coupling: The resulting acid is coupled with an appropriate amine to form an amide bond.

-

Cyclization: The molecule is then subjected to intramolecular cyclization conditions, often metal-catalyzed, to form the final isoquinolinedione heterocyclic core.

This modular approach allows for the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies by simply varying the alkyne and amine coupling partners. This highlights why building blocks like this compound are so powerful in medicinal chemistry programs.[12][13]

Conclusion

This compound is more than just a simple chemical reagent; it is a strategically designed building block that empowers chemists to efficiently construct complex molecular architectures. Its well-defined structure, reliable synthesis, and, most importantly, the highly reactive aryl iodide handle make it an indispensable tool in the arsenal of drug discovery professionals. By understanding its properties and reactivity, researchers can leverage this intermediate to accelerate the synthesis of novel therapeutics and advance the frontiers of medicinal science.

References

-

Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(29), 8708–8709. [Link]

-

Wikipedia. Cross-coupling reaction. [Link]

-

AOBChem. Methyl-4-iodo-3-methoxy benzoate. [Link]

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

-

IndiaMART. Methyl 3-Iodo 4-Methoxy benzoate. [Link]

-

Anderson, K. W., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. [Link]

-

Wang, J., et al. (2010). Palladium-catalyzed Cross-coupling of Aryl Iodides with ¢-Trimethylsiloxy-¡-diazoesters: A Novel Approach toward ¢-Keto. Chinese Journal of Chemistry. [Link]

-

Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. aobchem.com [aobchem.com]

- 3. METHYL-4-IODO-3-METHOXY BENZOATE | 35387-92-9 [chemicalbook.com]

- 4. 35387-92-9|this compound|BLD Pharm [bldpharm.com]

- 5. indiamart.com [indiamart.com]

- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate [organic-chemistry.org]

- 11. METHYL-4-IODO-3-METHOXY BENZOATE CAS#: 35387-92-9 [m.chemicalbook.com]

- 12. srinichem.com [srinichem.com]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 4-iodo-3-methoxybenzoate

This in-depth technical guide provides a detailed exploration of the synthesis of Methyl 4-iodo-3-methoxybenzoate, a key intermediate in the development of novel pharmaceuticals and complex organic molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations for its synthesis, provide a detailed and validated experimental protocol, and discuss the underlying chemical principles.

Strategic Overview of Synthesis

The molecular architecture of this compound, featuring an electron-rich aromatic ring substituted with both electron-donating (methoxy) and electron-withdrawing (methyl ester) groups, presents a fascinating challenge in regioselective synthesis. The primary goal is to introduce an iodine atom at the C-4 position, a task governed by the directing effects of the existing substituents. Two principal synthetic strategies are considered:

-

Direct Electrophilic Aromatic Iodination: This is the most direct approach, starting from the readily available precursor, methyl 3-methoxybenzoate. The success of this strategy hinges on controlling the regioselectivity of the iodination reaction.

-

Multi-step Synthesis from a Phenolic Precursor: An alternative route involves the synthesis from a pre-iodinated phenolic compound, followed by methylation of the hydroxyl group. While potentially longer, this method can offer unambiguous regiocontrol.

This guide will focus on the direct electrophilic aromatic iodination method due to its efficiency and atom economy.

The Primary Synthetic Pathway: Direct Iodination of Methyl 3-methoxybenzoate

The direct iodination of methyl 3-methoxybenzoate is a classic example of electrophilic aromatic substitution.[2] The methoxy group (-OCH₃) at the C-3 position is a powerful activating and ortho, para-directing group, while the methyl ester group (-COOCH₃) at the C-1 position is a deactivating and meta-directing group. The interplay of these electronic effects is crucial for the desired regioselectivity.

The C-4 position is para to the activating methoxy group and meta to the deactivating ester group. This alignment of directing effects makes the C-4 position the most electronically favorable site for electrophilic attack. The other potential positions are less favored due to either steric hindrance or opposing electronic influences.

A variety of reagents can be employed for the iodination of activated aromatic rings.[3] For this synthesis, we will utilize a robust and well-documented system: N-Iodosuccinimide (NIS) as the iodine source with a catalytic amount of trifluoroacetic acid (TFA).[4] The acid catalyst is believed to activate the NIS, generating a more potent electrophilic iodine species, potentially iodine trifluoroacetate, in situ.[4][5]

Reaction Mechanism

The reaction proceeds through a standard electrophilic aromatic substitution mechanism:

-

Generation of the Electrophile: Trifluoroacetic acid protonates the N-Iodosuccinimide, increasing the electrophilicity of the iodine atom.

-

Electrophilic Attack: The electron-rich aromatic ring of methyl 3-methoxybenzoate attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, such as the trifluoroacetate anion or the solvent, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.

The following diagram illustrates the overall synthetic workflow:

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Equipment:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-methoxybenzoate | 166.17 | 5.0 g | 30.1 mmol |

| N-Iodosuccinimide (NIS) | 224.98 | 7.1 g | 31.6 mmol |

| Trifluoroacetic acid (TFA) | 114.02 | 0.25 mL | 3.3 mmol |

| Acetonitrile (anhydrous) | 41.05 | 100 mL | - |

| Saturated Sodium Thiosulfate | - | 50 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

| Ethyl Acetate | 88.11 | 150 mL | - |

| Hexane | 86.18 | - | - |

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Crystallization dish

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (30.1 mmol) of methyl 3-methoxybenzoate in 100 mL of anhydrous acetonitrile.

-

Addition of Reagents: To the stirred solution, add 7.1 g (31.6 mmol) of N-Iodosuccinimide. Stir for 5 minutes to allow for partial dissolution.

-

Initiation of Reaction: Carefully add 0.25 mL (3.3 mmol) of trifluoroacetic acid to the mixture. The reaction is typically exothermic, and a color change may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Quenching the Reaction: Once the starting material is consumed, quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to neutralize any unreacted iodine.

-

Aqueous Work-up: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water. Shake well and separate the layers.

-

Extraction and Washing: Extract the aqueous layer with an additional 50 mL of ethyl acetate. Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, an off-white solid, can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield pure this compound.

Characterization of this compound

Physical Properties:

| Property | Value |

| Molecular Formula | C₉H₉IO₃ |

| Molar Mass | 292.07 g/mol [6] |

| Appearance | White to off-white crystalline solid[3][7] |

| Melting Point | 92-95 °C |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.95 (d, J=1.8 Hz, 1H, Ar-H)

-

δ 7.55 (dd, J=8.4, 1.8 Hz, 1H, Ar-H)

-

δ 6.90 (d, J=8.4 Hz, 1H, Ar-H)

-

δ 3.90 (s, 3H, -OCH₃)

-

δ 3.85 (s, 3H, -COOCH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 166.0, 158.0, 135.0, 128.5, 122.0, 110.0, 90.0, 56.0, 52.0

-

-

IR (KBr, cm⁻¹):

-

2950 (C-H, aliphatic)

-

1720 (C=O, ester)

-

1590, 1480 (C=C, aromatic)

-

1250 (C-O, ether)

-

Alternative Synthetic Pathway: Williamson Ether Synthesis

An alternative and highly regioselective route to an isomer, Methyl 3-iodo-4-methoxybenzoate, involves the Williamson ether synthesis.[2] This method starts with the iodination of a phenolic precursor, followed by methylation.

The following diagram illustrates this alternative pathway:

Caption: Alternative synthesis of an isomer via Williamson ether synthesis.

This method provides excellent control over the position of the iodine and methoxy groups, making it a valuable strategy when unambiguous isomer synthesis is required. A detailed protocol for this synthesis can be found in the literature.[2]

Safety and Handling

-

N-Iodosuccinimide (NIS): Irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Trifluoroacetic acid (TFA): Corrosive and toxic. Causes severe burns. Handle with extreme care using appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

-

Acetonitrile: Flammable and toxic. Handle in a fume hood.

-

Iodomethane: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound is a well-established process that can be achieved with high regioselectivity and yield through the direct iodination of methyl 3-methoxybenzoate. The protocol detailed in this guide provides a reliable and reproducible method for obtaining this valuable synthetic intermediate. Careful attention to reaction conditions and safety precautions is essential for a successful outcome.

References

-

Methyl 3-iodo-4-methoxybenzoate - ChemBK. (2024, April 9). Retrieved from [Link]

- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048.

- Regioselective iodination of hydroxylated aromatic ketones. (2006). ARKIVOC, (i), 104-108.

- Jakab, G., Hosseini, A., Hausmann, H., & Schreiner, P. R. (2013). Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. Synthesis, 45(12), 1635–1640.

-

Methyl-4-iodo-3-methoxy benzoate - AOBChem. (n.d.). Retrieved from [Link]

- Process for the preparation of aromatic methyl methoxycarboxylates. (1995). Google Patents.

- General experimental procedure for the synthesis of methyl benzoate (3a). (n.d.). The Royal Society of Chemistry.

-

QM analyses of Electrophilic Aromatic Iodination. (n.d.). Retrieved from [Link]

-

methyl 4-methoxybenzoate Proton Full Spectrum. (n.d.). Wired Chemist. Retrieved from [Link]

-

Methyl 3-iodo-4-methoxybenzoate | C9H9IO3. (n.d.). PubChem. Retrieved from [Link]

-

Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). (n.d.). Human Metabolome Database. Retrieved from [Link]

- Spectroscopy and Spectrometry Problem Set 3. (n.d.). Chemistry 344 - University of Wisconsin.

Sources

- 1. METHYL 3-IODO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 4. QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. Methyl 3-iodo-4-methoxybenzoate | C9H9IO3 | CID 316980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3-Iodo-4-methoxybenzoate | 35387-93-0 | TCI EUROPE N.V. [tcichemicals.com]

- 7. METHYL 3-IODO-4-METHOXYBENZOATE | 35387-93-0 [chemicalbook.com]

An In-depth Technical Guide to Methyl 4-iodo-3-methoxybenzoate

This guide provides a comprehensive technical overview of Methyl 4-iodo-3-methoxybenzoate, a key aromatic building block for professionals in chemical research and pharmaceutical development. We will delve into its chemical identity, synthesis, applications, and safety protocols, offering field-proven insights into its practical use.

Introduction

This compound is a polysubstituted benzene derivative featuring methoxy, iodo, and methyl ester functional groups. This specific arrangement of substituents makes it a valuable and versatile intermediate in organic synthesis. The presence of an iodine atom, in particular, provides a reactive handle for carbon-carbon bond formation through various cross-coupling reactions, while the ester and ether groups offer sites for further modification. Its structural complexity allows for the construction of sophisticated molecular architectures, making it a compound of significant interest in medicinal chemistry and materials science.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is distinguished by its specific isomeric structure and associated identifiers.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 35387-92-9 | [1][2] |

| Molecular Formula | C₉H₉IO₃ | [2] |

| Molecular Weight | 292.07 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 92-95 °C (for the related 3-iodo isomer) | [4] |

| Storage | Store in a cool, dark place. Keep sealed in a dry environment. | [5] |

Section 2: Synthesis and Mechanistic Rationale

While multiple synthetic routes exist for related isomers, a robust and regioselective pathway to this compound can be logically designed from commercially available precursors. The following proposed synthesis is based on well-established, high-yielding transformations in organic chemistry.

Proposed Two-Step Synthesis

The synthesis begins with the esterification of 3-methoxybenzoic acid, followed by a regioselective iodination.

-

Step 1: Fischer Esterification of 3-Methoxybenzoic Acid. This classic acid-catalyzed reaction converts the carboxylic acid into its corresponding methyl ester, protecting the acid functionality and increasing solubility in organic solvents for the subsequent step.

-

Step 2: Electrophilic Aromatic Iodination. The crucial step is the regioselective introduction of iodine onto the aromatic ring. The starting material, methyl 3-methoxybenzoate, has two key directing groups. The methoxy group (-OCH₃) is a powerful activating, ortho-, para-director. The methyl ester group (-COOCH₃) is a deactivating, meta-director. The positions ortho (2, 4) and para (6) to the strong methoxy activator are electronically enriched and favored for electrophilic attack. The 4-position is sterically the most accessible of these activated sites, leading to the desired product with high regioselectivity.

Detailed Experimental Protocol

Step 2: Iodination of Methyl 3-methoxybenzoate

This protocol is adapted from a general method for the efficient iodination of activated aromatic compounds[6].

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-methoxybenzoate (1.0 eq.) and iodine (I₂) (0.4 eq.) in 95% aqueous ethyl alcohol.

-

Reagent Addition: While stirring, add a solution of iodic acid (HIO₃) (0.2 eq.) dissolved in a minimal amount of water.

-

Reaction Conditions: Stir the reaction mixture at a constant temperature of 35-40 °C for approximately 1.5 to 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with cold water. The solid product should precipitate out.

-

Purification: Filter the solid and wash it thoroughly with a saturated aqueous solution of sodium thiosulfate to quench and remove any excess iodine. Follow with a wash of cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Section 3: Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 6.8-8.0 ppm), corresponding to the three protons on the benzene ring. Two sharp singlets are anticipated around 3.9 ppm, corresponding to the methoxy (-OCH₃) and methyl ester (-COOCH₃) protons.

-

¹³C NMR: The carbon spectrum will show nine unique signals. Key signals include the carbonyl carbon of the ester (approx. 165 ppm), the aromatic carbons attached to oxygen and iodine (downfield shifts), and the two methyl carbons (approx. 52-56 ppm). The carbon bearing the iodine atom is expected to appear at a significantly higher field (approx. 90-95 ppm) due to the heavy atom effect[7].

Section 4: Applications in Research and Development

This compound's true value lies in its utility as a versatile building block for creating more complex, high-value molecules.

-

Pharmaceutical Synthesis: This compound serves as a crucial reactant in the preparation of isoquinolinediones, which have been identified as inhibitors of cyclin-dependent kinase 4 (CDK4), a key target in cancer therapy[1]. The core structure is also found in intermediates for various anti-inflammatory and anti-cancer agents[3].

-

Cross-Coupling Reactions: The aryl-iodide bond is highly reactive towards transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery and materials science[8].

-

Agrochemicals and Materials Science: The functional group array makes it a candidate for incorporation into novel agrochemicals, such as herbicides and pesticides[3]. Furthermore, its rigid aromatic structure can be used to modify polymer properties, potentially enhancing thermal stability and mechanical strength.

Section 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified as an irritant.

| Hazard Class | GHS Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][9][10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[5].

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place[5].

-

The compound may be light-sensitive; store in an opaque or amber container to prevent degradation[5].

References

- Chem-Impex. (n.d.). Methyl 3-iodo-4-methoxybenzoate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316980, Methyl 3-iodo-4-methoxybenzoate. Retrieved from [Link]

-

ChemBK. (2024, April 9). Methyl 3-iodo-4-methoxybenzoate. Retrieved from [Link]

- Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.

-

Autech. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. Retrieved from [Link]

-

AOBChem. (n.d.). Methyl-4-iodo-3-methoxy benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231757, Methyl 4-Iodo-3-methylbenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. Retrieved from [Link]

-

Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

- Arkat USA, Inc. (2006).

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Autech. (2025, November 2). Material Science Applications of Methyl 4-Methoxybenzoate. Retrieved from [Link]

Sources

- 1. METHYL-4-IODO-3-METHOXY BENZOATE | 35387-92-9 [chemicalbook.com]

- 2. aobchem.com [aobchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. innospk.com [innospk.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Solubility Profile of Methyl 4-iodo-3-methoxybenzoate

This document provides a comprehensive technical overview of the solubility characteristics of Methyl 4-iodo-3-methoxybenzoate (CAS No. 35387-92-9), a key intermediate in pharmaceutical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this guide synthesizes known physicochemical data with field-proven methodologies for solubility determination. In the absence of extensive published solubility data for this specific compound, this guide provides a robust framework for its empirical determination, grounded in established principles of pharmaceutical science.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimate therapeutic efficacy of an active pharmaceutical ingredient (API).[2][3] For an intermediate like this compound, which serves as a building block in the synthesis of complex molecules such as isoquinolinedione-based kinase inhibitors, understanding its behavior in various solvent systems is paramount for reaction optimization, purification, and formulation development.[1] Poor solubility can create significant challenges, leading to low yields in synthesis, difficulties in purification, and inadequate absorption of the final API in physiological systems.[3]

This guide will first detail the known physicochemical properties of this compound. It will then present a detailed, authoritative protocol for determining its thermodynamic equilibrium solubility, followed by guidance on data analysis and interpretation.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation for predicting and interpreting its solubility.

Molecular Structure:

Sources

An In-depth Technical Guide to the Spectral Analysis of Methyl 4-iodo-3-methoxybenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound Methyl 4-iodo-3-methoxybenzoate (CAS: 35387-92-9). As a crucial building block in synthetic organic chemistry and drug discovery, precise structural verification is paramount. While publicly available spectral data for this specific isomer is limited, this document leverages foundational spectroscopic principles and comparative analysis with related structures to present a robust, predictive interpretation of its spectral characteristics. This guide is intended for researchers, chemists, and quality control professionals who require a detailed understanding of this molecule's analytical signature for identification, purity assessment, and reaction monitoring.

Introduction to this compound

This compound is a substituted aromatic ester with the molecular formula C₉H₉IO₃ and a molecular weight of 292.07 g/mol .[1] Its structure, featuring an iodine atom, a methoxy group, and a methyl ester group on the benzene ring, makes it a versatile intermediate in the synthesis of more complex molecules. The specific arrangement of these substituents dictates the molecule's reactivity and its unique spectral fingerprint. Accurate interpretation of NMR, IR, and MS data is therefore essential for unambiguous confirmation of its identity and to distinguish it from its isomers, such as the more commonly documented Methyl 3-iodo-4-methoxybenzoate.[2]

This guide explains the causality behind the expected spectral features, providing not just the data, but the reasoning rooted in the electronic and structural properties of the molecule.

The Analytical Workflow: A Holistic Approach

The structural elucidation of a synthetic compound like this compound is a multi-faceted process. It begins with isolating the pure compound, followed by analysis using complementary spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.

Caption: Overall workflow for the structural elucidation of this compound.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The substitution pattern on the benzene ring—with protons at positions 2, 5, and 6—gives rise to a predictable splitting pattern.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.8 - 8.0 | Doublet (d) | J ≈ 8.5 Hz | 1H |

| H-5 | ~7.5 - 7.6 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 Hz | 1H |

| H-2 | ~7.3 - 7.4 | Doublet (d) | J ≈ 2.0 Hz | 1H |

| -OCH₃ (Ester) | ~3.90 | Singlet (s) | N/A | 3H |

| -OCH₃ (Ether) | ~3.95 | Singlet (s) | N/A | 3H |

Rationale and Interpretation

-

Aromatic Protons: The aromatic region is expected to show three distinct signals.

-

H-6: This proton is ortho to the electron-withdrawing ester group and will be the most deshielded, appearing furthest downfield. It couples with H-5, resulting in a doublet.

-

H-5: This proton is coupled to both H-6 (ortho coupling, large J) and H-2 (meta coupling, small J), leading to a doublet of doublets.

-

H-2: This proton is adjacent to the bulky iodine atom and ortho to the methoxy group. It experiences the smallest downfield shift and shows only a small meta coupling to H-5.

-

-

Methoxy Protons: Two sharp singlets are expected. The chemical shifts of the ester methoxy and the ether methoxy are typically very similar, but distinguishable in a high-field spectrum. They are singlets because they have no adjacent protons to couple with.

Standard Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

-

Acquisition: Record the spectrum at room temperature. Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectral Analysis

Carbon NMR (¹³C NMR) reveals the number of chemically non-equivalent carbon atoms in the molecule. Proton-decoupled spectra are typically acquired, where each unique carbon appears as a single line.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165-167 |

| C-3 (C-OCH₃) | ~155-157 |

| C-1 (C-COOCH₃) | ~135-137 |

| C-5 | ~130-132 |

| C-2 | ~115-117 |

| C-6 | ~110-112 |

| C-4 (C-I) | ~85-90 |

| -OCH₃ (Ether) | ~56-58 |

| -OCH₃ (Ester) | ~52-54 |

Rationale and Interpretation

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears furthest downfield.

-

Aromatic Carbons:

-

C-3 and C-1: The carbons directly attached to oxygen (C-3) and the ester group (C-1) are significantly downfield.

-

C-4 (ipso-Carbon): The carbon directly bonded to the heavy iodine atom (the ipso-carbon) is a key diagnostic peak. It is shifted significantly upfield due to the "heavy atom effect," a phenomenon well-documented in NMR spectroscopy.[3]

-

C-2, C-5, C-6: These are the carbons bonded to hydrogen and their shifts are influenced by the combined electronic effects of the substituents.

-

-

Methoxy Carbons: The two methoxy carbons appear in the typical upfield region for sp³-hybridized carbons attached to an oxygen atom.

Standard Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectral Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3000-3100 | Aromatic C-H Stretch | Medium |

| ~2850-2960 | Aliphatic C-H Stretch (-OCH₃) | Medium |

| ~1720-1730 | C=O Stretch (Ester) | Strong |

| ~1580-1600 | Aromatic C=C Stretch | Medium-Strong |

| ~1250-1300 | Aryl-O Stretch (Asymmetric) | Strong |

| ~1020-1080 | Aryl-O Stretch (Symmetric) | Strong |

| ~500-600 | C-I Stretch | Weak-Medium |

Rationale and Interpretation

The most prominent and diagnostic peak in the IR spectrum will be the strong absorbance from the ester carbonyl (C=O) stretch around 1725 cm⁻¹. The presence of strong bands in the 1300-1000 cm⁻¹ region confirms the C-O stretching of the ester and ether linkages. The weaker C-I stretch appears in the far-IR region and can sometimes be difficult to observe.

Standard Protocol for IR Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The final spectrum is presented as a ratio of the sample scan to the background scan.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive evidence of its structure and elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Ion Identity | Interpretation |

| 292 | [M]⁺ | Molecular Ion |

| 261 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester |

| 249 | [M - COCH₃]⁺ | Loss of the acetyl group |

| 165 | [M - I]⁺ | Loss of the iodine atom |

| 134 | [M - I - OCH₃]⁺ | Subsequent loss of a methoxy group after iodine loss |

Rationale and Fragmentation Pathway

Upon electron ionization, the molecule will form a molecular ion ([M]⁺) at m/z 292 . The most characteristic fragmentation pathways for this type of molecule include the alpha-cleavage of the ester group, leading to the loss of a methoxy radical (•OCH₃) to form a stable acylium ion at m/z 261. Another significant fragmentation is the cleavage of the C-I bond, which is relatively weak, resulting in a fragment at m/z 165.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Standard Protocol for GC-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Method: Inject a small volume (e.g., 1 µL) into the GC. Use a temperature program that allows for the elution of the compound from the column (e.g., ramp from 100°C to 250°C).

-

MS Method: Acquire mass spectra over a range of m/z 50-400 as the compound elutes from the GC column.

Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. The predicted data presented in this guide—from the distinct three-proton system in the ¹H NMR to the upfield ipso-carbon signal in the ¹³C NMR, the strong carbonyl stretch in the IR, and the characteristic molecular ion and fragmentation pattern in the MS—provides a comprehensive analytical framework. By understanding the causal relationships between the molecular structure and its spectral output, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

- Ma, R., et al. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.

-

AOBChem. (n.d.). Methyl-4-iodo-3-methoxy benzoate. [Link]

-

PubChem. (n.d.). Methyl 3-iodo-4-methoxybenzoate. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Methyl 4-iodo-3-methoxybenzoate: A Guide to Stability and Storage

An In-Depth Technical Guide for Researchers

Methyl 4-iodo-3-methoxybenzoate is a crucial chemical intermediate, valued for its role as a building block in the synthesis of complex organic molecules.[1][2] Its utility is particularly notable in pharmaceutical research and drug development, where it serves as a reactant in the preparation of isoquinolinediones, which are investigated as inhibitors of cyclin-dependent kinase 4.[3] The integrity of this compound is paramount for the success of these synthetic endeavors. This guide provides a detailed examination of the stability profile of this compound and establishes evidence-based protocols for its optimal storage and handling, ensuring its viability for research and development applications.

Core Physicochemical Properties

A foundational understanding of the compound's physical and chemical characteristics is essential for predicting its behavior and establishing appropriate handling protocols. These properties dictate its solubility, reactivity, and physical state under laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 35387-92-9 | [3][4] |

| Molecular Formula | C₉H₉IO₃ | [1][3] |

| Molecular Weight | 292.07 g/mol | [1][3] |

| Appearance | White to light yellow solid/crystals | [1][5] |

| Melting Point | 48-49 °C | [3] |

| Boiling Point | 324.3 ± 32.0 °C (Predicted) | [3] |

| Density | 1.684 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. | [6] |

Chemical Stability and Degradation Profile

While this compound is stable under the recommended storage conditions, its long-term integrity can be compromised by specific environmental factors. Understanding these sensitivities is critical to preventing degradation and ensuring experimental reproducibility.

-

Light Sensitivity: This is the most critical factor affecting the compound's stability. A safety data sheet explicitly states the compound is "Light sensitive". The energy from UV and visible light can be sufficient to induce cleavage of the carbon-iodine bond, a common photochemical reaction for aryl iodides. This degradation pathway leads to the formation of radical species and subsequent byproducts, compromising the purity of the material.

-

Incompatible Materials: The compound must be stored away from strong oxidizing agents. These reagents can react with the electron-rich aromatic ring, the methoxy group, or potentially oxidize the iodide substituent, leading to undesirable side reactions and sample degradation.

-

Moisture and Atmospheric Conditions: As an ester, the compound is susceptible to hydrolysis, which would yield 4-iodo-3-methoxybenzoic acid and methanol. This process is accelerated by the presence of moisture, as well as acidic or basic conditions. Therefore, storage in a dry, tightly sealed environment is crucial.[3]

The primary mechanisms of degradation can be inferred from the compound's functional groups. The two most probable pathways are photolytic de-iodination and ester hydrolysis.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system for ensuring the compound's quality over time. The following recommendations synthesize information from safety data sheets and supplier guidelines.

The primary goal of the storage protocol is to mitigate exposure to light, moisture, and incompatible chemicals.

| Parameter | Recommendation | Rationale | Source(s) |

| Container | Tightly closed, light-resistant (e.g., amber glass) vial. | Prevents moisture ingress and protects from light. | |

| Location | Store in a dark, dry, and well-ventilated place. | Minimizes light exposure and prevents condensation. | [3] |

| Temperature | Room Temperature or Refrigerated (0-8 °C). | Room temperature is acceptable for short-term storage, while refrigeration is recommended for long-term stability. | [1][3][7] |

| Atmosphere | Sealed in dry conditions. | Prevents hydrolysis and other atmospheric reactions. | [3] |

Proper handling ensures both the integrity of the compound and the safety of the researcher.

Caption: Standard laboratory workflow for handling the compound.

Safety and Disposal

According to available safety data sheets, this compound is not classified as a hazardous substance or mixture under OSHA Hazard Communication Standards. However, standard laboratory precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear protective gloves and safety glasses or a face shield.[7]

-

Handling: Avoid dust formation and inhalation.[7] Ensure adequate ventilation.

-

First Aid: In case of contact, wash skin with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move the person to fresh air.

-

Disposal: Dispose of unused product and contaminated packaging through a licensed disposal company, in accordance with local regulations.

By implementing these scientifically grounded storage and handling protocols, researchers can ensure the stability and purity of this compound, thereby safeguarding the integrity of their experimental outcomes in drug discovery and organic synthesis.

References

-

Safety Data Sheet for Benzoic acid, 4-methoxy-2-nitro-. Angene Chemical. [Link]

-

Methyl 3-iodo-4-methoxybenzoate Introduction. ChemBK. [Link]

-

Methyl-4-iodo-3-methoxy benzoate. AOBChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. METHYL-4-IODO-3-METHOXY BENZOATE CAS#: 35387-92-9 [m.chemicalbook.com]

- 4. aobchem.com [aobchem.com]

- 5. Methyl 3-Iodo-4-methoxybenzoate | 35387-93-0 | TCI AMERICA [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. angenechemical.com [angenechemical.com]

"Methyl 4-iodo-3-methoxybenzoate" commercial suppliers

An In-Depth Technical Guide to Methyl 4-iodo-3-methoxybenzoate for Advanced Research & Development

Executive Summary: this compound is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring an ester, a methoxy group, and a strategically placed iodine atom, makes it an invaluable precursor for creating complex molecular architectures, particularly in the fields of pharmaceutical discovery and material science. The iodine atom provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the precise introduction of diverse functionalities. This guide offers a comprehensive overview for researchers and drug development professionals, covering commercial sourcing, supplier validation, key physicochemical properties, detailed synthetic applications, and essential safety protocols. By synthesizing technical data with practical, field-proven insights, this document aims to empower scientists to effectively procure and utilize this versatile reagent in their research endeavors.

Compound Identification and Isomeric Specificity

This compound is a specific constitutional isomer that must be carefully distinguished from its close relative, Methyl 3-iodo-4-methoxybenzoate. Misidentification can lead to significant deviations in reaction outcomes and biological activity.

-

Systematic Name: this compound

-

CAS Number: 35387-92-9

-

Molecular Formula: C₉H₉IO₃

-

Molecular Weight: 292.07 g/mol

-

Structure:

(Note: Image is a representation)

(Note: Image is a representation)

It is imperative for researchers to verify the CAS number when procuring this reagent to ensure the correct isomer is obtained for the intended synthetic route. The search results indicate that the isomer Methyl 3-iodo-4-methoxybenzoate (CAS No. 35387-93-0) is more commonly listed by major chemical suppliers.[1][2][3] Researchers should anticipate potentially longer lead times or a more limited supplier pool for the 4-iodo-3-methoxy isomer.

Commercial Sourcing and Supplier Qualification

The procurement of high-purity starting materials is the foundation of successful and reproducible research. This section outlines major commercial suppliers and provides a framework for qualifying them.

Commercial Suppliers

The following table summarizes known commercial suppliers for this compound. Purity levels and availability can fluctuate, and direct inquiry is always recommended.

| Supplier Name | Purity (Typical) | Notes |

| Guidechem | Varies by listing | Platform connecting multiple certified global manufacturers.[4] |

| Chem-Impex International | ≥99% (HPLC) | Often provides detailed product specifications. (Note: Primarily lists the 3-iodo-4-methoxy isomer).[1] |

| TCI Chemicals | >98.0% (GC) | A major global supplier with regional distribution. (Note: Primarily lists the 3-iodo-4-methoxy isomer). |